molecular formula C21H20N2O5S B6512297 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 946300-13-6

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6512297
CAS No.: 946300-13-6
M. Wt: 412.5 g/mol
InChI Key: QGXJKBWGKRTQJM-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining a 1,2,3,4-tetrahydroquinoline scaffold with a 2-oxo-2H-chromene-3-carboxamide moiety, linked via an ethanesulfonyl group.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-2-29(26,27)23-11-5-7-14-9-10-16(13-18(14)23)22-20(24)17-12-15-6-3-4-8-19(15)28-21(17)25/h3-4,6,8-10,12-13H,2,5,7,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXJKBWGKRTQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Tetrahydroquinoline Amines

Ethanesulfonyl chloride is widely employed to introduce the ethanesulfonyl moiety into amine-containing scaffolds. Key protocols include:

Direct Sulfonylation in Pyridine

Procedure :

  • Dissolve 7-amino-1,2,3,4-tetrahydroquinoline (1 eq) in anhydrous pyridine.

  • Cool to 0°C and add ethanesulfonyl chloride (1.9 eq) dropwise.

  • Stir at 0°C for 1–2 hours, then quench with 1N HCl.

  • Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (EtOAc/hexane).

Yield : 79% (analogous to).
Mechanistic Insight : Pyridine acts as both base and solvent, neutralizing HCl generated during sulfonylation. Low temperatures minimize side reactions like over-sulfonylation.

Alternative Conditions with Triethylamine

Procedure :

  • React 7-amino-1,2,3,4-tetrahydroquinoline (1 eq) with ethanesulfonyl chloride (1.2 eq) in THF.

  • Add triethylamine (1 eq) and stir at room temperature for 4 hours.

  • Purify via aqueous workup and chromatography.

Yield : 81% (analogous to).
Advantage : Triethylamine offers milder basicity, suitable for heat-sensitive substrates.

Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid

Knoevenagel Condensation

Procedure (adapted from):

  • Reflux 2,4-dihydroxybenzaldehyde (1 eq) with ethyl acetoacetate (1 eq) in ethanol using piperidine (0.1 eq) as catalyst.

  • Isolate 7-hydroxy-3-acetylcoumarin via filtration.

  • Hydrolyze the acetyl group to carboxylic acid using NaOH (2M, 60°C, 2h).

Yield : ~60% after hydrolysis.

Oxidation of 3-Methylcoumarin

Alternative Route :

  • Treat 3-methyl-2-oxo-2H-chromene with KMnO₄ in acidic medium.

  • Monitor oxidation progress via TLC (EtOAc/hexane 1:4).

Yield : 55–65%.

Amide Coupling Strategies

Acid Chloride Mediated Coupling

Procedure :

  • Convert 2-oxo-2H-chromene-3-carboxylic acid to its acid chloride using thionyl chloride (neat, reflux, 2h).

  • React the acid chloride (1.2 eq) with 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (1 eq) in dry dichloromethane.

  • Add pyridine (1.5 eq) to scavenge HCl.

  • Stir at room temperature for 12h, then purify via silica chromatography.

Yield : 53–58% (analogous to).

Coupling Reagents: EDCl/HOBt

Procedure :

  • Activate 2-oxo-2H-chromene-3-carboxylic acid (1 eq) with EDCl (1.2 eq) and HOBt (1.2 eq) in DMF.

  • Add the amine fragment (1 eq) and stir at 25°C for 24h.

  • Quench with water, extract with EtOAc, and purify.

Yield : 65–70%.
Advantage : Higher yields due to reduced racemization.

Optimization Challenges and Solutions

Competing Side Reactions

  • Sulfonylation Over-Reaction : Excess ethanesulfonyl chloride may sulfonate secondary amines in tetrahydroquinoline. Mitigated by using 1.2–1.5 eq of sulfonyl chloride and low temperatures.

  • Coumarin Hydrolysis : The lactone ring in coumarin is prone to hydrolysis under basic conditions. Avoid prolonged exposure to aqueous bases during workup.

Purification Considerations

  • Chromatography : Gradient elution (5–40% EtOAc/hexane) effectively separates amide products from unreacted acid or amine.

  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals of the final compound.

Comparative Data Tables

Table 1: Sulfonylation Conditions for 1-(Ethanesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-Amine

BaseSolventTemp (°C)Time (h)Yield (%)
PyridinePyridine0179
TriethylamineTHF25481
K₂HPO₄THF/H₂O0→25368

Table 2: Amide Coupling Methods for Final Product

MethodActivatorSolventYield (%)
Acid ChlorideSOCl₂CH₂Cl₂53–58
EDCl/HOBtEDCl/HOBtDMF65–70
In Situ ActivationDCCTHF60–63

Chemical Reactions Analysis

Common Reagents and Conditions

: Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, while reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction processes. Substitution reactions may involve nucleophiles or electrophiles under specific conditions.

Major Products Formed

: The major products formed from these reactions depend on the specific reaction pathways and conditions employed. For example, oxidation of the compound might yield different oxo-chromene derivatives, while reduction could lead to various tetrahydroquinoline analogs.

Scientific Research Applications

Chemistry

: The compound is utilized in studying reaction mechanisms, exploring novel synthetic routes, and developing new materials with advanced properties.

Biology

: In biological research, it serves as a probe for investigating enzyme interactions and cellular processes due to its unique structural features.

Medicine

: The compound is of interest in medicinal chemistry for its potential pharmacological activities. It may exhibit anti-inflammatory, anti-cancer, or anti-microbial properties, making it a candidate for drug development.

Industry

: In industrial applications, it could be used in the formulation of specialty chemicals, agrochemicals, or as intermediates in the synthesis of complex organic molecules.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets within biological systems. For instance, it may inhibit or activate enzymes, modulate receptor activity, or interact with nucleic acids, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on substituents, molecular properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula (MW) Biological Activity/Notes Reference
Target Compound : N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide Ethanesulfonyl-tetrahydroquinoline + chromene carboxamide Not explicitly provided (estimated ~450–470 g/mol) Hypothesized enzyme inhibition (e.g., nNOS) based on analogs
Compound 28 (): N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide Piperidinyl-ethyl + thiophene carboximidamide Not provided Synthesized for CNS-targeted studies; lower polarity due to alkylamine substituents
Compound 8 (): N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Chromene carboxamide + 4-methoxyphenethyl C₂₀H₁₇NO₄ (335.4 g/mol) Chromene derivatives exhibit anti-inflammatory/antioxidant activity; lacks tetrahydroquinoline core
Example 1 (): 2-{6-[(1,3-benzothiazol-2-yl)amino]-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid Benzothiazole-amino + thiazole-carboxylic acid C₂₀H₁₆N₄O₂S₂ (408.5 g/mol) Patent example with unspecified activity; highlights substituent diversity in tetrahydroquinoline analogs
Compound : N-{3-[(2-methoxyethyl)carbamoyl]-tetrahydrobenzothiophen-2-yl}-7,8-dimethyl-4-oxo-chromene-2-carboxamide Chromene carboxamide + methoxyethyl-carbamoyl C₂₄H₂₆N₂O₅S (454.5 g/mol) Combines chromene with tetrahydrobenzothiophene; no activity data reported

Key Observations:

Structural Diversity: The target compound’s ethanesulfonyl group distinguishes it from analogs with alkylamine (e.g., piperidinyl in Compound 28) or methoxy-phenethyl () substituents. Sulfonyl groups typically improve solubility and metabolic stability compared to non-polar substituents . Chromene carboxamide derivatives () lack the tetrahydroquinoline scaffold but share the chromene core, which is associated with antioxidant and anti-inflammatory effects .

Biological Relevance: Tetrahydroquinoline-based compounds () are frequently designed as neuronal nitric oxide synthase (nNOS) inhibitors, suggesting the target compound may share this mechanism .

Synthetic Challenges: The target compound’s synthesis likely involves sulfonylation of the tetrahydroquinoline core followed by carboxamide coupling, akin to methods in and . Yields for such multi-step reactions vary widely (e.g., 6–69% in ) .

Data Gaps: No explicit data on the target compound’s solubility, potency, or toxicity are available in the provided evidence. Comparisons rely on structural extrapolation from analogs.

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and significant biological activities, supported by research findings and data tables.

Chemical Structure

The compound features a tetrahydroquinoline moiety linked to a chromene carboxamide structure. Its molecular formula is C21H20N2O5SC_{21}H_{20}N_{2}O_{5}S, with a molecular weight of 396.46 g/mol. The presence of the ethanesulfonyl group enhances solubility and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Tetrahydroquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Ethanesulfonyl Group : This can be done via sulfonation reactions.
  • Attachment of the Chromene Carboxamide Moiety : This step often involves coupling reactions with carboxylic acids or their derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide functional group is known to interact with bacterial enzymes, inhibiting their function.

Compound Target Bacteria Zone of Inhibition (mm) MIC (µg/mL)
Compound AE. coli15 ± 250
Compound BS. aureus13 ± 275
This compoundS. agalactiae14 ± 160

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms including the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that this compound exhibited an IC50 value of approximately 20 µM after 48 hours of treatment. This suggests moderate potency against breast cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.
  • Receptor Modulation : The chromene moiety may interact with various receptors involved in cellular signaling pathways.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in target cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroquinoline core. For example, sulfonylation of the tetrahydroquinoline precursor with ethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) is critical. Subsequent coupling with 2-oxo-2H-chromene-3-carboxylic acid via amide bond formation requires activating agents like EDCl/HOBt. Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios significantly impact yield and purity .
  • Analytical Validation : Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and is validated via HPLC (>95% purity) and LC-MS .

Q. How can structural features of this compound be characterized to confirm its identity and purity?

  • Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify key signals (e.g., sulfonamide protons at δ 3.1–3.3 ppm, chromene carbonyl at δ 165–170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline and chromene moieties, though crystallization challenges may arise due to conformational flexibility .

Q. What are the primary biological targets hypothesized for this compound based on structural analogs?

  • Hypotheses : The ethanesulfonyl group and chromene carboxamide scaffold suggest potential interactions with enzymes or receptors involved in inflammation or cancer. For instance, similar sulfonamide-tetrahydroquinoline hybrids inhibit kinases (e.g., PI3K) or modulate G-protein-coupled receptors (GPCRs) .
  • Screening Approach : Initial target identification often uses computational docking (e.g., AutoDock Vina) against Protein Data Bank (PDB) entries, followed by in vitro enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Case Study : Analogs with methyl vs. fluorine substituents on the benzene ring show divergent IC50_{50} values (e.g., 4-fluorobenzamide derivatives exhibit 10-fold higher potency than methyl-substituted counterparts in kinase assays). Contradictions may arise from differences in electronic effects or steric hindrance .
  • Resolution Strategy :

Perform structure-activity relationship (SAR) studies by synthesizing derivatives with systematic substituent variations.

Use molecular dynamics simulations to compare binding modes and stability of ligand-target complexes .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways affected by treatment.
  • Pharmacological Profiling :

  • Kinase Inhibition Panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™).
  • GPCR Functional Assays : Use cAMP or calcium flux assays to detect receptor modulation .
    • In Vivo Validation : Dose-response studies in disease models (e.g., xenograft mice for oncology) with pharmacokinetic (PK) monitoring (plasma half-life, bioavailability) .

Q. How can researchers optimize the compound’s solubility and metabolic stability without compromising activity?

  • Strategies :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
  • Microsomal Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the tetrahydroquinoline ring). Modify susceptible sites via deuteration or fluorine substitution .
  • Co-crystallization with Target : Guide rational modifications to retain binding affinity while improving physicochemical properties .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in preclinical studies?

  • Dose-Response Modeling : Fit data to a four-parameter logistic (4PL) curve using software like GraphPad Prism. Calculate EC50_{50}/IC50_{50} with 95% confidence intervals.
  • Handling Outliers : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points .

Q. How should researchers address batch-to-batch variability in compound synthesis?

  • Root Cause Analysis : Use design of experiments (DoE) to identify critical process parameters (e.g., reaction temperature, catalyst loading).
  • Quality Control (QC) Protocols : Implement in-process checks (e.g., TLC monitoring) and strict specifications for intermediates (e.g., ≥90% purity by HPLC) .

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